
Allyl thiocyanate
Descripción general
Descripción
Allyl thiocyanate is an organic compound with the chemical formula C₄H₅NS. It is a colorless to pale yellow liquid with a pungent odor, commonly found in mustard oil. This compound is known for its use as a flavoring agent and in the synthesis of other chemicals. It is also recognized for its biological activities, including antimicrobial and insecticidal properties.
Mecanismo De Acción
Target of Action
Allyl thiocyanate primarily targets the TRPA1 and TRPV1 ion channels. These channels are involved in the sensation of pain and inflammation. TRPA1 is known for its role in detecting environmental irritants and contributing to inflammatory responses, while TRPV1 is associated with the sensation of heat and pain .
Mode of Action
this compound interacts with TRPA1 and TRPV1 by covalently modifying cysteine residues on these channels. This modification leads to the activation of the ion channels, resulting in an influx of calcium ions into the cells. The increased intracellular calcium levels trigger a cascade of signaling events that lead to the sensation of pain and inflammation .
Biochemical Pathways
The activation of TRPA1 and TRPV1 by this compound affects several biochemical pathways. Key pathways include:
- Oxidative Stress Pathway: Activation of these ion channels can lead to the production of reactive oxygen species (ROS), which play a role in cellular signaling and inflammation .
- Inflammatory Pathway: The activation of TRPA1 and TRPV1 can stimulate the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to the inflammatory response .
Pharmacokinetics
this compound exhibits high bioavailability, with nearly 90% of orally administered doses being absorbed. It is metabolized primarily in the liver and excreted through the urine. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties ensure that it reaches its target sites effectively, contributing to its biological activity .
Result of Action
At the molecular level, the activation of TRPA1 and TRPV1 by this compound leads to increased calcium influx, ROS production, and cytokine release. These molecular events result in cellular effects such as increased inflammation, pain sensation, and potentially apoptosis in certain cell types. These effects are particularly relevant in the context of its anticancer properties, where this compound can induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, higher temperatures can enhance its volatility, affecting its concentration and activity. Additionally, the presence of other reactive compounds can either enhance or inhibit its interaction with target ion channels .
This compound’s multifaceted mechanism of action, combined with its high bioavailability and ability to modulate key biochemical pathways, makes it a compound of significant interest in both pharmacological and toxicological studies.
Análisis Bioquímico
Biochemical Properties
Allyl thiocyanate plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It is produced from the hydrolysis of glucosinolates by the enzyme myrosinase. This reaction releases this compound, which acts as a deterrent to herbivores and pathogens. The compound interacts with various enzymes, proteins, and biomolecules, including the TRPA1 and TRPV1 ion channels, which mediate its pungency and lachrymatory effects . Additionally, this compound has been shown to interact with antioxidant enzymes, modulating oxidative stress responses .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . These effects are mediated through interactions with various cell signaling pathways, including those related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and modulation of enzyme activity. This compound binds to and activates the TRPA1 and TRPV1 ion channels, leading to its pungent and lachrymatory effects . It also modulates the activity of antioxidant enzymes, reducing oxidative stress . Furthermore, this compound has been shown to inhibit the activity of certain enzymes involved in carcinogenesis, thereby exerting its chemopreventive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under typical physiological conditions but can degrade over time, affecting its bioavailability and efficacy . Long-term exposure to this compound has been shown to influence cellular function, including changes in gene expression and cellular metabolism . These temporal effects are important considerations in the design of in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antioxidative, antibacterial, antifungal, anti-inflammatory, and anti-cell proliferative effects . At high doses, this compound can be toxic, causing adverse effects such as thickened mucosal surfaces and changes in organ morphology
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation. The compound interacts with enzymes such as myrosinase, which catalyzes its production from glucosinolates . This compound also modulates the activity of antioxidant enzymes, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s biochemical properties and effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s bioavailability is high, with nearly 90% of orally administered this compound being absorbed . This high bioavailability ensures its effective distribution within the body, allowing it to exert its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is known to localize to specific cellular compartments, where it interacts with various biomolecules to exert its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl thiocyanate can be synthesized through several methods. One common method involves the reaction of allyl chloride with potassium thiocyanate in an aqueous medium. The reaction proceeds as follows:
C3H5Cl+KSCN→C3H5SCN+KCl
This reaction is typically carried out at room temperature and requires thorough mixing to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of allyl alcohol with ammonium thiocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form allyl isothiocyanate, a compound with significant biological activity.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Addition: this compound can undergo addition reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Nucleophiles: Ammonia or amines are common nucleophiles for substitution reactions.
Electrophiles: Halogens or acids can act as electrophiles in addition reactions.
Major Products Formed:
Allyl Isothiocyanate: Formed through oxidation.
Substituted Thiocyanates: Formed through nucleophilic substitution.
Addition Products: Formed through addition reactions with electrophiles.
Aplicaciones Científicas De Investigación
Chemistry: Allyl thiocyanate is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising compound for cancer treatment.
Industry: In the industrial sector, this compound is used as a flavoring agent in food products. It is also used in the production of pesticides and insect repellents due to its insecticidal properties.
Comparación Con Compuestos Similares
Allyl Isothiocyanate: Similar in structure but differs in the position of the sulfur atom. It is known for its pungent flavor and antimicrobial properties.
Phenyl Isothiocyanate: Contains a phenyl group instead of an allyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Methyl Isothiocyanate: Contains a methyl group instead of an allyl group. It is used as a soil fumigant and pesticide.
Uniqueness: Allyl thiocyanate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Propiedades
IUPAC Name |
prop-2-enyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-2-3-6-4-5/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYHJRLWCUVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870765 | |
| Record name | Prop-2-en-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-49-8 | |
| Record name | Allyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 2-propenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prop-2-en-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Thiocyanato-1-propene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


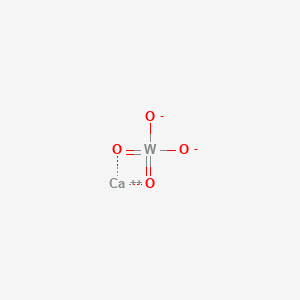
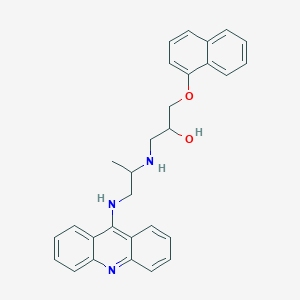
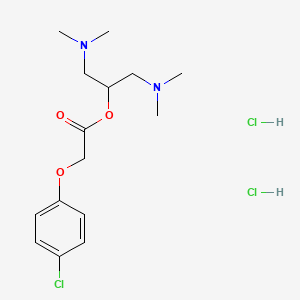
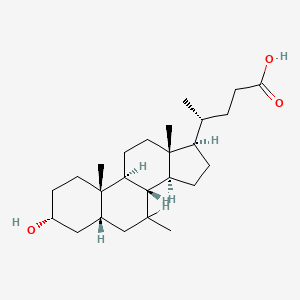
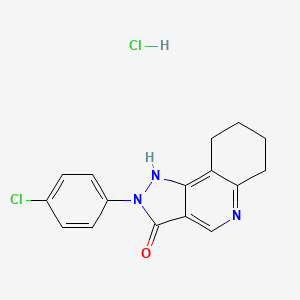
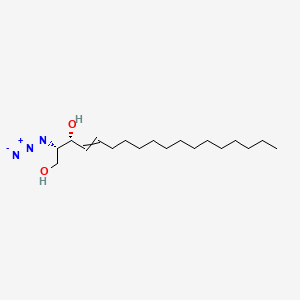
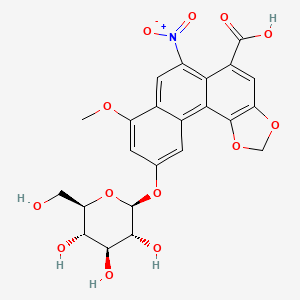
![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)
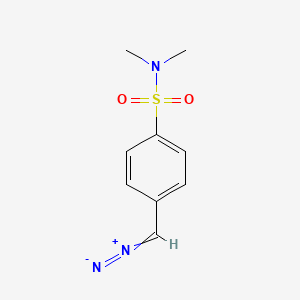
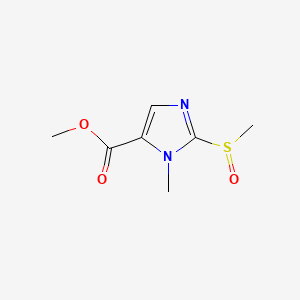
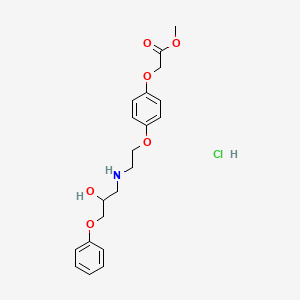

![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
